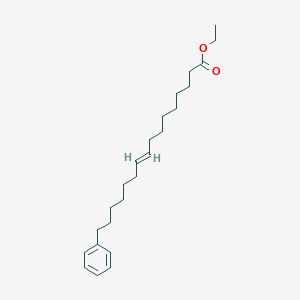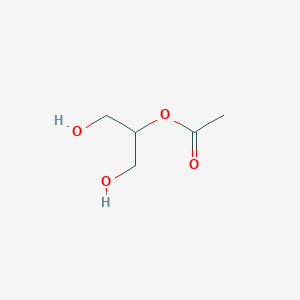
Glyceryl 2-acetate
説明
Glyceryl 2-acetate: , also known as 1,3-dihydroxypropan-2-yl acetate, is an organic compound belonging to the class of monoacylglycerols. It is formed by the esterification of glycerol with acetic acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Glyceryl 2-acetate is synthesized through the esterification of glycerol with acetic acid. This reaction typically requires an acidic catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
C3H8O3+CH3COOH→C5H10O4+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors where glycerol and acetic acid are fed into the reactor along with the catalyst. The reaction mixture is maintained at elevated temperatures to facilitate the esterification process. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Glyceryl 2-acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glycerol and acetic acid.
Oxidation: this compound can be oxidized to form dihydroxyacetone and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Glycerol and acetic acid.
Oxidation: Dihydroxyacetone and acetic acid.
Substitution: Various substituted glycerol derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Glyceryl 2-acetate is used as an intermediate in the synthesis of various chemicals and polymers. It serves as a building block for the production of more complex molecules.
Biology: In biological research, this compound is used as a substrate in enzymatic studies to understand the metabolism of glycerol derivatives.
Industry: In the industrial sector, this compound is used as a plasticizer, solvent, and additive in the production of biodiesel and other biofuels .
作用機序
Glyceryl 2-acetate exerts its effects through various molecular pathways. In biological systems, it is metabolized to glycerol and acetic acid, which are further utilized in metabolic pathways such as glycolysis and the citric acid cycle. The acetate group can also participate in acetylation reactions, influencing gene expression and protein function by modifying histones and other proteins .
類似化合物との比較
Glyceryl 1-acetate: Another monoacetylglycerol with similar properties but different positional isomerism.
Glyceryl 1,2-diacetate: A diacetylglycerol with two acetate groups, offering different reactivity and applications.
Glyceryl triacetate: A triacetylglycerol used as a plasticizer and solvent with distinct physical and chemical properties.
Uniqueness: Glyceryl 2-acetate is unique due to its specific position of the acetate group on the glycerol backbone, which influences its reactivity and interactions with other molecules. This positional specificity makes it suitable for certain applications where other isomers may not be as effective .
特性
IUPAC Name |
1,3-dihydroxypropan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(8)9-5(2-6)3-7/h5-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCIUXWQCCFLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018997 | |
| Record name | Glyceryl 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-78-7 | |
| Record name | Glyceryl 2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z481ZM9Z9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



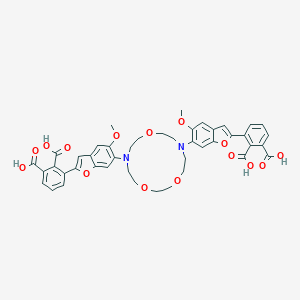

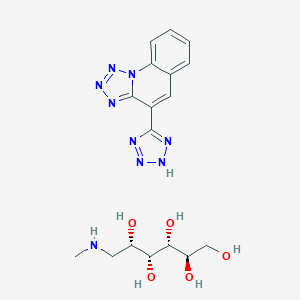
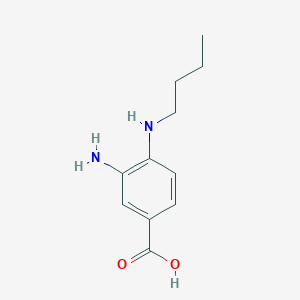
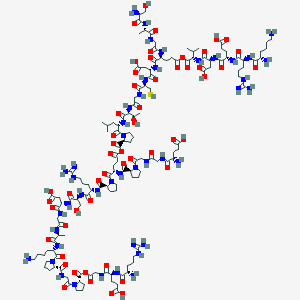
![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
![2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
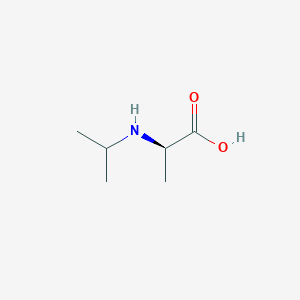
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)


